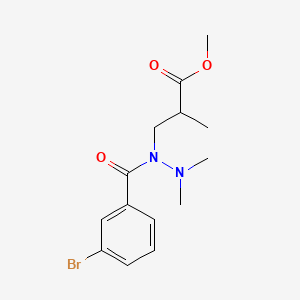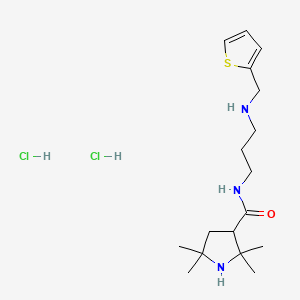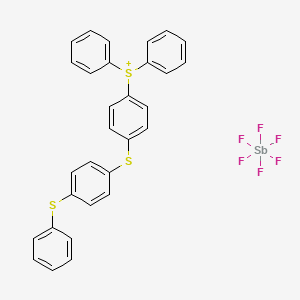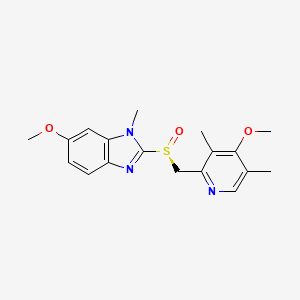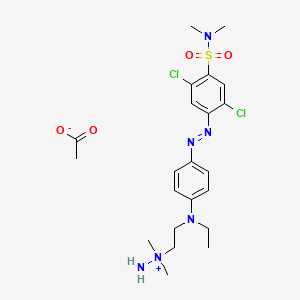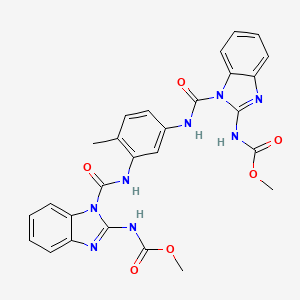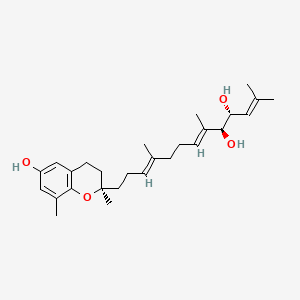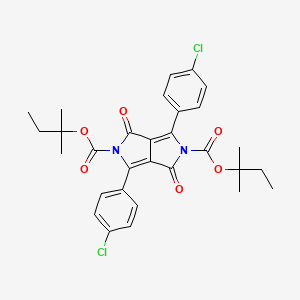
Disodium oleoyl glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oleoyl glutamate is a compound with the molecular formula C23H39NNa2O5. It is an anionic surfactant derived from the amino acid glutamic acid and oleic acid. This compound is commonly used in personal care products due to its excellent emulsifying and cleansing properties .
Méthodes De Préparation
Disodium oleoyl glutamate can be synthesized through the acylation of glutamic acid with oleic acid. The reaction typically involves the use of acid chlorides or anhydrides in the presence of a base to form the amide bond. Industrial production methods often utilize the Schotten-Baumann reaction, which involves the reaction of glutamic acid with oleoyl chloride in an aqueous alkaline medium .
Analyse Des Réactions Chimiques
Disodium oleoyl glutamate undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Applications De Recherche Scientifique
Disodium oleoyl glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Mécanisme D'action
Disodium oleoyl glutamate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and emulsification. The molecular targets include the lipid bilayers of cell membranes, where it can enhance the permeability and facilitate the delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Disodium oleoyl glutamate is often compared with other amino acid-based surfactants such as:
- Sodium lauroyl glutamate
- Disodium cocoyl glutamate
- Sodium cocoyl glutamate These compounds share similar surfactant properties but differ in their fatty acid chains, which can affect their solubility, foaming properties, and mildness. This compound is unique due to its longer oleoyl chain, which provides superior emulsifying properties and skin compatibility .
Propriétés
Numéro CAS |
37869-31-1 |
|---|---|
Formule moléculaire |
C23H39NNa2O5 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[(Z)-octadec-9-enoyl]amino]pentanedioate |
InChI |
InChI=1S/C23H41NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;;/h9-10,20H,2-8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);;/q;2*+1/p-2/b10-9-;;/t20-;;/m0../s1 |
Clé InChI |
QENOTGBBQYPADP-JQAQOPMLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


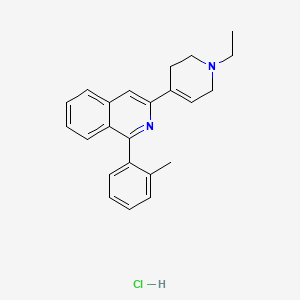
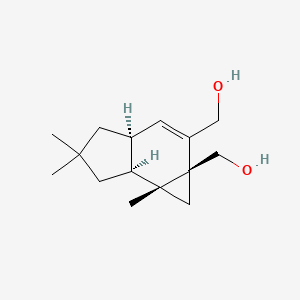
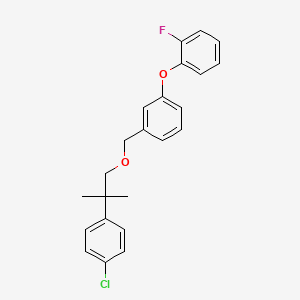
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)

